Product packaging for Quinaprilat HCl(Cat. No.:)

Quinaprilat HCl

Cat. No.: B8066913
M. Wt: 410.5 g/mol
InChI Key: FLSLEGPOVLMJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Angiotensin-Converting Enzyme (ACE) Inhibitors as a Class of Therapeutic Agents

Angiotensin-Converting Enzyme (ACE) inhibitors represent a significant class of therapeutic agents widely investigated in academic research for their role in modulating the renin-angiotensin-aldosterone system (RAAS). This system plays a pivotal role in regulating blood pressure and fluid balance. ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor that increases blood pressure. pfizermedicalinformation.comconsensus.appresearchgate.netpfizermedicalinformation.comfda.govfda.gov By inhibiting ACE activity, this class of drugs reduces the formation of angiotensin II, leading to vasodilation and decreased peripheral resistance, thereby lowering blood pressure. pfizermedicalinformation.comconsensus.appresearchgate.netpfizermedicalinformation.comfda.govfda.govvinmec.commayoclinic.org

Beyond their primary effect on angiotensin II, ACE inhibitors also influence the kallikrein-kinin system. ACE is identical to kininase II, an enzyme responsible for the degradation of bradykinin (B550075), a potent vasodilator peptide. pfizermedicalinformation.comfda.govvinmec.commedicines.org.aupfizermedicalinformation.com Inhibition of ACE can lead to increased levels of bradykinin, further contributing to the vasodilatory effects. consensus.appvinmec.commedicines.org.au The dual action of reducing angiotensin II and potentially increasing bradykinin is central to the antihypertensive effects observed with ACE inhibitors. consensus.app

Academic research into ACE inhibitors encompasses various aspects, including their molecular interactions with the ACE enzyme, their effects on different organ systems beyond blood pressure regulation, and the identification of novel inhibitors. Studies explore both competitive and non-competitive inhibition mechanisms, often involving interactions with the zinc ion at the enzyme's active site. consensus.app Research also investigates the impact of ACE inhibitors on cardiovascular remodeling, kidney function, and their potential roles in conditions like diabetes and neurodegenerative diseases, such as Alzheimer's disease, although the mechanisms in the latter are still under investigation. researchgate.netvinmec.comnih.govfrontiersin.orgresearchgate.net

Quinaprilat (B1678679) HCl: A Key Active Metabolite in Angiotensin-Converting Enzyme Inhibition Research

Quinaprilat HCl is the principal active metabolite of quinapril (B1585795), a prodrug belonging to the ACE inhibitor class. pfizermedicalinformation.compfizermedicalinformation.comfda.govfda.govmedicines.org.aunih.govresearchgate.netnih.govnih.govhres.canih.govontosight.ainih.govresearchgate.netbiomedpharmajournal.org Quinapril itself is a monoethyl ester that undergoes rapid hydrolysis, primarily in the liver, to form quinaprilat, the pharmacologically active diacid form. nih.govresearchgate.netnih.govnih.govbiomedpharmajournal.org This metabolic conversion is essential for the therapeutic action of quinapril.

Research highlights Quinaprilat's potent inhibitory activity against ACE in both human subjects and animal models. pfizermedicalinformation.compfizermedicalinformation.comfda.govfda.govmedicines.org.auhres.ca It is a more potent ACE inhibitor than the parent drug, quinapril. researchgate.netnih.govresearchgate.net Studies investigating the mechanism of action of quinapril attribute the majority of its effects to the inhibition of circulating and tissue ACE activity by quinaprilat, which subsequently reduces the formation of angiotensin II. pfizermedicalinformation.compfizermedicalinformation.comfda.govfda.govmedicines.org.auhres.ca

Quinaprilat's interaction with ACE involves binding to the enzyme. researchgate.netresearchgate.net While quinaprilat has a relatively short elimination half-life in plasma (approximately 2-3 hours), it exhibits potent binding affinity for ACE and dissociates slowly from the enzyme. researchgate.netnih.govnih.govresearchgate.netresearchgate.netsciensage.info This slow dissociation from ACE, particularly tissue ACE, is thought to contribute to the prolonged duration of its inhibitory effect, allowing for less frequent administration of the prodrug quinapril. researchgate.netnih.govnih.govresearchgate.netresearchgate.netsciensage.info

Research findings on the pharmacokinetics of quinaprilat demonstrate its elimination primarily through renal excretion. fda.govmedicines.org.ausciensage.infodrugbank.com Studies in patients with impaired renal function indicate that the elimination half-life of quinaprilat is prolonged as creatinine (B1669602) clearance decreases, highlighting the importance of renal function in its disposition. medicines.org.audrugbank.comumich.edu

Data from research studies illustrate the ACE inhibitory effects of quinapril (acting via quinaprilat). For example, single doses of 20 mg of quinapril have been shown to provide over 80% inhibition of plasma ACE for 24 hours in humans. pfizermedicalinformation.comfda.govmedicines.org.au Inhibition of the pressor response to angiotensin I is also observed, although the duration of this effect may be shorter than the plasma ACE inhibition. pfizermedicalinformation.comfda.govmedicines.org.au

The protein binding of quinaprilat in plasma is also a subject of research, with approximately 97% of circulating quinaprilat being bound to proteins. pfizermedicalinformation.commedicines.org.audrugbank.com

Research has also explored the presence of quinapril and its metabolite in biological fluids like human milk, with studies measuring milk-to-plasma ratios to assess potential infant exposure, although quinaprilat was not detected in milk samples in one study. bps.ac.uk

Rationale for Comprehensive Academic Investigation of this compound

The comprehensive academic investigation of this compound is driven by its central role as the active moiety responsible for the therapeutic effects of the widely used prodrug quinapril. Understanding the properties and behavior of quinaprilat is crucial for several reasons within the academic research landscape:

Firstly, detailed studies into Quinaprilat's interaction with the ACE enzyme provide fundamental insights into the mechanism of ACE inhibition at a molecular level. Research on its binding affinity, dissociation kinetics, and interaction with the enzyme's active site contributes to the broader understanding of ACE inhibitor pharmacology and can inform the design of new inhibitory molecules. consensus.appresearchgate.netresearchgate.net

Thirdly, academic research into quinaprilat allows for the exploration of its effects on various physiological systems and its potential therapeutic applications beyond those directly associated with quinapril's approved uses. While quinapril is primarily studied for hypertension and heart failure, research on quinaprilat can delve into its effects on tissue-specific ACE inhibition, its influence on the kallikrein-kinin system, and its potential involvement in other pathways, such as those implicated in renal disease or neurodegeneration. researchgate.netfda.govmedicines.org.aupfizermedicalinformation.comnih.govfrontiersin.orgresearchgate.netresearchgate.net

Furthermore, studying the stability and degradation pathways of quinaprilat is important for pharmaceutical research and development, ensuring the quality and efficacy of quinapril formulations. researchgate.net

In essence, this compound serves as a key subject in academic research to deepen the understanding of ACE inhibition, elucidate the pharmacological basis of quinapril's actions, and explore potential new avenues for therapeutic intervention based on modulating the RAAS.

Here is a table summarizing some key research findings regarding this compound:

Research AspectFindingSource Index
FormationPrincipal active metabolite formed by deesterification of quinapril.3, 4, 7, 8, 9, 12, 13, 14, 16, 18, 19, 22, 24, 25, 29
ACE Inhibitory PotencyMore potent ACE inhibitor than quinapril.9, 14, 25
Mechanism of ActionInhibits circulating and tissue ACE activity, reducing angiotensin II formation.3, 8, 12, 13, 18, 24
Plasma Half-LifeApproximately 2-3 hours.7, 9, 11, 14, 23, 25
Binding to ACEPotent binding affinity and slow dissociation from ACE, contributing to prolonged effect.7, 9, 11, 14, 23, 25
Protein BindingApproximately 97% bound to plasma proteins.3, 8, 15
EliminationPrimarily by renal excretion.8, 15, 23, 24
Effect of Renal ImpairmentElimination half-life prolonged in patients with impaired renal function.8, 15, 21
Plasma ACE Inhibition (Quinapril)Single 20 mg dose of quinapril provides >80% inhibition for 24 hours.8, 12, 24

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O5 B8066913 Quinaprilat HCl

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-[(1-carboxy-3-phenylpropyl)amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSLEGPOVLMJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular and Structural Biology of Quinaprilat

Chemical Structure and Stereochemical Considerations of Quinaprilat (B1678679)

Quinaprilat has a complex chemical structure with the molecular formula C₂₃H₂₆N₂O₅ and a molecular weight of 410.470 g/mol . nih.govwikipedia.org It is a dicarboxylic acid that results from the hydrolysis of the ethyl ester group present in quinapril (B1585795). nih.gov Structurally, quinaprilat features a tetrahydroisoquinoline ring system, a key moiety also found in its prodrug, quinapril researchgate.net. The IUPAC name for Quinaprilat is (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid. wikipedia.org

The stereochemistry of quinaprilat is crucial for its interaction with the active site of the angiotensin-converting enzyme. Quinaprilat possesses three defined stereocenters. wikipedia.orgnih.gov The specific configuration at these chiral centers, denoted as (3S)- for the tetrahydroisoquinoline ring, (2S)- for the alanyl-like portion, and (1S)- for the phenylpropyl portion, dictates its precise three-dimensional orientation and binding affinity to ACE. wikipedia.org This specific stereochemical arrangement is critical for effective inhibition of the enzyme. researchgate.net

The hydrochloride salt form, Quinaprilat HCl, has the molecular formula C₂₃H₂₇ClN₂O₅ and a molecular weight of 446.93 g/mol . nih.gov It is formed by the reaction of quinaprilat with hydrochloric acid. nih.gov

Quinapril as a Prodrug to Quinaprilat: Enzymatic De-esterification

Quinapril is administered as a prodrug, meaning it is an inactive precursor that is converted into the active metabolite, quinaprilat, within the body. nih.govguidetopharmacology.orgsimsonpharma.comsmpdb.ca This conversion primarily involves the enzymatic hydrolysis of the ethyl ester group on the quinapril molecule. nih.govnih.gov This de-esterification process transforms the lipophilic quinapril into the more polar, dicarboxylic acid quinaprilat, which is the potent ACE inhibitor. nih.govnih.govresearchgate.net

Biochemical Pathways of Conversion

The primary biochemical pathway for the conversion of quinapril to quinaprilat is hydrolysis. This reaction cleaves the ethyl ester bond, yielding the free carboxylic acid group on the phenylpropyl side chain. nih.govnih.gov

The conversion process can be represented as follows:

Quinapril (ethyl ester) + H₂O → Quinaprilat (dicarboxylic acid) + Ethanol

This hydrolysis is largely mediated by esterase enzymes present in the body. smpdb.camims.com The liver is identified as a primary site for this biotransformation, where quinapril enters circulation and is metabolized into quinaprilat. guidetopharmacology.orgsimsonpharma.comsmpdb.ca While the liver is a major site, other tissues containing esterases may also contribute to the conversion.

Research indicates that quinapril is rapidly de-esterified after absorption. researchgate.netmims.com Studies have shown that the time to peak plasma concentration for quinapril is typically within 1 hour, while the active metabolite, quinaprilat, reaches peak plasma concentration around 2 hours after administration. researchgate.netmims.commims.comnih.gov This pharmacokinetic profile highlights the relatively rapid conversion of the prodrug to its active form.

Influence of Endogenous Enzyme Systems on Prodrug Activation

The conversion of quinapril to quinaprilat is significantly influenced by endogenous enzyme systems, particularly esterases. These enzymes catalyze the hydrolysis of the ethyl ester group. smpdb.camims.com The efficiency and rate of this enzymatic de-esterification can be affected by various physiological factors, including liver function and the activity levels of relevant esterases.

Detailed research findings on the specific esterases involved in quinapril metabolism highlight the role of hepatic esterases as the primary enzymes responsible for this conversion. mims.com The metabolism occurs mainly in the liver, where the drug enters circulation. simsonpharma.com

Studies examining the pharmacokinetics of quinapril and quinaprilat have provided data on their plasma protein binding and elimination. Both quinapril and quinaprilat are highly bound to plasma proteins, approximately 97%. mims.commims.comnih.govpfizer.comdrugbank.com Quinaprilat is primarily eliminated by renal excretion. researchgate.netnih.govpfizer.comdrugbank.com

The conversion process is crucial as quinaprilat is the molecule that interacts with and inhibits the angiotensin-converting enzyme. nih.govnih.govpfizer.com ACE is a peptidyl dipeptidase that plays a key role in the renin-angiotensin-aldosterone system by converting angiotensin I to angiotensin II, a potent vasoconstrictor. smpdb.capfizer.com By inhibiting ACE, quinaprilat reduces angiotensin II formation, leading to various physiological effects. smpdb.capfizer.com

Mechanism of Action and Pharmacodynamic Principles of Quinaprilat

Angiotensin-Converting Enzyme (ACE) Inhibition Specificity and Potency

Quinaprilat (B1678679) is a non-sulfhydryl ACE inhibitor nih.govpfizer.com. It is recognized as a potent inhibitor of ACE activity in both human subjects and animals fda.govdrugs.comnih.govpfizermedicalinformation.com. ACE, also known as kininase II, is a peptidyl dipeptidase enzyme that plays a critical role in the RAAS fda.govdrugs.comnih.govsmpdb.capfizermedicalinformation.com.

Enzymatic Kinetics of Angiotensin-Converting Enzyme-Quinaprilat Interaction

Quinaprilat inhibits ACE by binding to its active sites. Studies have indicated that quinaprilat binds with high affinity to both plasma and tissue ACE researchgate.netresearchgate.net. The interaction involves binding to the enzyme's active sites, leading to competitive inhibition of its enzymatic activity umich.edu. The binding affinity of quinaprilat for the somatic ACE C and N domains has been estimated, with docking calculations suggesting a higher affinity for the C-domain researchgate.net. The calculated free energies of binding for the complex of quinaprilat with the sACE C and N domains were found to be -15.3 and -14.7 kcal mol⁻¹, respectively, indicating it is approximately 180 times more C-selective researchgate.net.

Data on the inhibition of kidney ACE activity by quinaprilat in vitro has shown inhibition at concentrations as low as 10⁻¹² mol/l, reaching 100% inhibition at 10⁻¹⁰ mol/l diabetesjournals.org.

Dissociation Characteristics from Angiotensin-Converting Enzyme Active Sites

A key characteristic of quinaprilat is its slow dissociation from tissue ACE, which contributes to its prolonged duration of action despite having a relatively short elimination half-life in plasma researchgate.netresearchgate.netnih.gov. Studies examining the dissociation of ACE inhibitors from hamster ventricular ACE have shown that the dissociation of [³H]quinaprilat was biphasic, with half-times of 47 and 90 minutes. This biphasic dissociation suggests that the two active sites of somatic ACE may differ in their binding characteristics for quinaprilat nih.gov. This slow dissociation from tissue ACE is thought to be important for the sustained therapeutic effects observed with quinapril (B1585795) researchgate.netresearchgate.net.

Modulation of the Renin-Angiotensin-Aldosterone System (RAAS) by Quinaprilat

Quinaprilat's primary mechanism within the RAAS is the inhibition of ACE, which has downstream effects on the levels of angiotensin II, renin activity, and aldosterone (B195564) secretion nih.govfda.govsmpdb.capfizermedicalinformation.compfizermedicalinformation.com.

Angiotensin II Formation Inhibition

ACE catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II fda.govdrugs.comnih.govsmpdb.capfizermedicalinformation.com. By inhibiting ACE, quinaprilat reduces the formation of angiotensin II fda.govdrugs.comnih.govsmpdb.capfizermedicalinformation.comontosight.ai. This reduction in angiotensin II levels is a primary driver of the pharmacodynamic effects of quinaprilat, leading to decreased vasoconstriction and lower blood pressure nih.govsmpdb.capfizermedicalinformation.com. Studies have shown that chronic dosing with quinapril leads to substantial inhibition of angiotensin II levels at 24 hours nih.govpfizermedicalinformation.commedicines.org.aufda.gov.

Effects on Renin Secretion and Plasma Renin Activity

Angiotensin II exerts a negative feedback effect on renin secretion from the kidneys fda.govpfizermedicalinformation.compfizermedicalinformation.com. Inhibition of angiotensin II formation by quinaprilat removes this negative feedback, leading to an increase in plasma renin activity pfizer.comfda.govpfizermedicalinformation.compfizermedicalinformation.comnih.gov. This increase in renin activity is a expected pharmacodynamic response to ACE inhibition and reflects the body's attempt to compensate for the reduced angiotensin II levels fda.govpfizermedicalinformation.compfizermedicalinformation.com.

Aldosterone Synthesis and Secretion Regulation by Quinaprilat

Angiotensin II is a key stimulator of aldosterone secretion from the adrenal cortex fda.govpfizermedicalinformation.compfizermedicalinformation.com. Aldosterone promotes sodium and water reabsorption in the kidneys, contributing to increased blood volume and blood pressure fda.govpfizermedicalinformation.compfizermedicalinformation.comcvphysiology.com. By reducing angiotensin II formation, quinaprilat decreases aldosterone synthesis and secretion pfizer.comfda.govpfizermedicalinformation.compfizermedicalinformation.comnih.gov. This reduction in aldosterone leads to decreased sodium and fluid retention, further contributing to the blood pressure-lowering effect fda.govpfizermedicalinformation.compfizermedicalinformation.com. Reduced aldosterone secretion may also result in a small increase in serum potassium levels fda.govpfizermedicalinformation.compfizermedicalinformation.comhpra.ie.

Here is a summary of key enzymatic kinetics and binding characteristics:

CharacteristicValue/DescriptionSource(s)
ACE Inhibition PotencyPotent inhibitor of ACE activity fda.govdrugs.comnih.govpfizermedicalinformation.com
Binding Affinity (Tissue ACE)High affinity for tissue ACE researchgate.netresearchgate.net
Binding Affinity (Plasma ACE)High affinity for plasma ACE researchgate.netresearchgate.net
Dissociation from Hamster Ventricular ACE ([³H]quinaprilat)Biphasic: half-times of 47 and 90 minutes nih.gov
Kidney ACE Inhibition (in vitro)Inhibition at 10⁻¹² mol/l, 100% inhibition at 10⁻¹⁰ mol/l diabetesjournals.org
C-domain vs N-domain Binding Selectivity (sACE)Approximately 180 times more C-selective researchgate.net
Free Energy of Binding (sACE C-domain)-15.3 kcal mol⁻¹ researchgate.net
Free Energy of Binding (sACE N-domain)-14.7 kcal mol⁻¹ researchgate.net

Interaction with Kininase II and Bradykinin (B550075) Metabolism

ACE is identical to kininase II, an enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide. pfizer.compfizermedicalinformation.commedicines.org.aumedsinfo.com.au Inhibition of ACE by quinaprilat therefore also prevents the breakdown of bradykinin, potentially leading to increased levels of this peptide. medchemexpress.commedicines.org.auresearchgate.netdrugbank.com

Kininase II Inhibition by Quinaprilat

Quinaprilat acts as a potent inhibitor of kininase II (ACE). pfizer.compfizermedicalinformation.commedicines.org.aumedsinfo.com.au This inhibition leads to a reduction in the degradation of bradykinin. medchemexpress.commedicines.org.auresearchgate.netdrugbank.com Studies comparing the inhibitory activity of various ACE inhibitors, including quinaprilat, on the two active sites (N and C domains) of somatic ACE (kininase II) have been conducted. The inhibitory concentration 50% (IC50) values of quinaprilat were found to be approximately the same for both active sites. nih.gov

Investigation of Bradykinin's Contribution to Pharmacological Effects

While the reduction of angiotensin II is considered the primary mechanism of ACE inhibitors, the potential role of increased bradykinin levels in their therapeutic effects has also been investigated. pfizer.commedicines.org.aumedsinfo.com.auresearchgate.net Bradykinin exerts its vasodilatory effects by stimulating bradykinin B2 receptors in the vascular endothelium, promoting the release of vasodilators such as nitric oxide and prostacyclin. medicines.org.aumedsinfo.com.auahajournals.org

Data from a study investigating the effects of quinaprilat and icatibant (B549190) on flow-dependent dilation in healthy volunteers is presented below: ahajournals.orgnih.gov

TreatmentChange in Flow-Dependent Dilation (% from baseline)
Quinaprilat alone+46%
Icatibant alone-33%
Quinaprilat + IcatibantReduced to a similar extent as Icatibant alone
Placebo + IcatibantReduced to a similar extent as Icatibant alone

This table illustrates that quinaprilat enhanced flow-dependent dilation, and this enhancement was largely reversed by the bradykinin receptor antagonist icatibant, supporting a bradykinin-mediated component to this effect. ahajournals.orgnih.gov

Tissue-Specific Angiotensin-Converting Enzyme Inhibition by Quinaprilat

Quinaprilat binds with high affinity to both plasma and tissue ACE. researchgate.netresearchgate.net Evidence suggests that inhibition of tissue ACE may be as, or even more, important than the inhibition of circulating ACE for the pharmacological effects of ACE inhibitors. oup.com Factors influencing the tissue availability and selectivity of ACE inhibitors include plasma concentration, rate of conversion of the prodrug to the active metabolite, the number of binding sites in tissues versus plasma, barriers to diffusion, elimination rate, and lipophilicity. oup.com Quinaprilat's lipophilicity may contribute to its cellular penetration. jacc.org

Vascular Angiotensin-Converting Enzyme Inhibition and its Physiological Ramifications

Quinaprilat has been shown to inhibit ACE activity in the vasculature. researchgate.netoup.comnih.gov Inhibition of vascular ACE reduces the local formation of angiotensin II in the blood vessel walls. pfizermedicalinformation.commedicines.org.aupfizermedicalinformation.com This reduction in local angiotensin II contributes to vasodilation. medchemexpress.com Studies have demonstrated that quinaprilat induces arterial vasodilation mediated by nitric oxide in humans. ahajournals.orgnih.gov In the human forearm circulation, quinaprilat significantly increased arterial flow, an effect that was inhibited by N(G)-monomethyl-l-arginine (L-NMMA), a nitric oxide synthase inhibitor. ahajournals.orgnih.gov This indicates that the vasodilation is dependent on the release of nitric oxide. ahajournals.orgnih.gov Furthermore, quinaprilat has been shown to improve flow-mediated vasodilation in patients with coronary artery disease and chronic heart failure, an effect linked to increased nitric oxide availability. jacc.orgahajournals.org

Data on the effect of quinaprilat on forearm blood flow in healthy volunteers is presented below: ahajournals.orgnih.gov

MeasurementBaseline Value (mL/100 mL tissue/min)Value after Quinaprilat Infusion (mL/100 mL tissue/min)P-value
Forearm blood flow4.1 ± 0.54.9 ± 0.6<.004
Forearm vascular resistance (U)19 ± 2.616.1 ± 2.6<.001

This table shows that quinaprilat infusion led to a statistically significant increase in forearm blood flow and a decrease in forearm vascular resistance, consistent with vasodilation. ahajournals.orgnih.gov

Other Organ System Angiotensin-Converting Enzyme Modulation Research

ACE is distributed in various tissues beyond the vasculature and kidney, including the heart, lung, brain, and testis. oup.com Research has investigated the inhibition of ACE by quinaprilat in these other organ systems. Studies in rats have shown that after oral administration of quinapril, ACE was inhibited dose-dependently in the lung, kidney, aorta, and heart for more than 24 hours. nih.gov The rank order of potency against ACE in lung, kidney, and cardiac homogenates was found to be similar to that against plasma ACE, with quinaprilat showing high potency. oup.comnih.gov

However, the ability of quinaprilat to cross the blood-brain barrier appears limited compared to some other ACE inhibitors, as demonstrated in animal studies where no brain ACE inhibition was observed after equivalent doses of quinapril. nih.gov The highest concentration of ACE in the heart has been reported in the cardiac valves, followed by the atria and then the ventricles. nih.gov Inhibition of cardiac tissue ACE may contribute to favorable hemodynamic changes and improvements in ventricular function observed with quinapril. researchgate.netresearchgate.net

Data on the relative potency of various ACE inhibitors against ACE in different tissues is presented below: oup.comnih.gov

ACE InhibitorPotency Rank (Plasma, Lung, Kidney, Cardiac ACE)
QuinaprilatHigh (equivalent to benazeprilat)
BenazeprilatHigh (equivalent to quinaprilat)
PerindoprilatModerate
LisinoprilLower
EnalaprilatLower
FosinoprilatLower

This table indicates that quinaprilat is among the most potent ACE inhibitors in inhibiting ACE activity across various tissues examined. oup.comnih.gov

Pharmacokinetic Profiles and Biotransformation Pathways Pre Clinical Focus

Quinapril (B1585795) Absorption and Conversion to Quinaprilat (B1678679)

Quinapril is an ethyl ester prodrug that, following oral administration, is rapidly absorbed and subsequently hydrolyzed to its pharmacologically active diacid metabolite, quinaprilat. nih.govnih.govnih.gov This conversion is a critical step for the compound's activity. Pre-clinical studies in various animal models, including rats, dogs, and monkeys, have established the fundamental characteristics of this process. nih.gov

The transformation of quinapril to quinaprilat is primarily an enzymatic process, driven by the action of esterases. nih.gov Research in animal models has identified specific sites and factors that influence this bioactivation.

Renal Hydrolysis: In vivo micropuncture studies conducted in male Sprague-Dawley rats have demonstrated that the kidney is a significant site of metabolism. These studies revealed that quinapril can be converted to quinaprilat in both the proximal and, to a lesser extent, distal segments of the kidney tubules. nih.gov This indicates that beyond first-pass metabolism in the liver, the kidneys play a direct role in the generation of the active compound from the prodrug circulating in the tubular fluid.

Influence of Gut Microbiota: Emerging research in spontaneously hypertensive rats suggests a potential role for the gut microbiome in the hydrolysis of ester-containing ACE inhibitors. One study identified that the gut bacterium Coprococcus comes possesses esterase activity capable of catabolizing quinapril. This finding introduces a variable that could influence the extent of prodrug conversion and the subsequent concentration of active quinaprilat.

The systemic bioavailability of quinaprilat is contingent upon the absorption of the parent prodrug, quinapril, and its subsequent hydrolysis. While oral absorption of quinapril is noted to be rapid across species like rats and dogs, the absolute bioavailability can show variability. nih.gov For instance, a study in healthy mature horses reported a low oral bioavailability for quinapril, at less than 5%; however, the active metabolite quinaprilat was still detected in plasma, confirming that absorption and conversion did occur.

Animal ModelBioavailability Finding
RatsDescribed as "rapidly absorbed," but specific percentage not detailed in reviewed literature.
DogsDescribed as "rapidly absorbed," but specific percentage not detailed in reviewed literature.
MonkeysDescribed as "rapidly absorbed," but specific percentage not detailed in reviewed literature.
HorsesLow (<5%) oral bioavailability of parent quinapril was observed, though quinaprilat was formed.

Distribution Characteristics of Quinaprilat

Following its formation from quinapril, quinaprilat undergoes distribution throughout the body. Pre-clinical investigations utilizing radiolabeled compounds have been instrumental in mapping its dispersion into various tissues.

Studies in rats, dogs, and monkeys have consistently shown that quinapril and its metabolites are rapidly and extensively distributed to most tissues. nih.govnih.gov Following administration, radioactivity is widely detected in various organs. The highest concentrations of the drug are typically found in organs associated with metabolism and excretion, such as the liver and kidneys. The broad tissue distribution is linked to the inhibition of angiotensin-converting enzyme (ACE) not just in plasma but within the tissues themselves, which is a key component of its pharmacological effect. nih.gov

TissueRelative Distribution Level (Pre-clinical Models)
KidneyHigh
LiverHigh
LungsHigh
HeartModerate
AortaModerate
BrainNot Detected / Negligible

A consistent finding across multiple pre-clinical reviews is the limited ability of quinapril and quinaprilat to penetrate the central nervous system. nih.govnih.gov Studies involving radiolabeled quinapril confirm its extensive distribution to a wide array of tissues except for the brain. nih.govnih.gov This indicates that quinaprilat does not significantly cross the blood-brain barrier in animal models, a characteristic common to many ACE inhibitors.

Biotransformation of Quinapril and Quinaprilat

The metabolic fate of quinapril is centered on its conversion to the active form, quinaprilat. Further biotransformation is not a major pathway for this compound.

The primary metabolic process is the de-esterification of quinapril to quinaprilat. nih.gov Pre-clinical studies have affirmed that metabolism into other compounds is not extensive. nih.govnih.gov The main components identified in circulation and excretion are quinapril and its active metabolite, quinaprilat. An investigation using an isolated perfused rat kidney model found that of the total renal clearance for quinapril, over 99% was cleared as quinaprilat that was formed within the kidney itself. nih.gov This highlights the kidney's profound role in the biotransformation of this specific compound. While quinapril itself was found to be extensively reabsorbed in the renal tubules (up to 45-50% of the available dose), quinaprilat was not. nih.gov The primary route of elimination for the active compound is excretion, with quinapril being excreted mainly as quinaprilat and, to a smaller degree, as the unchanged parent drug. nih.gov

Elucidation of Minor Metabolite Formation Pathways

While the enzymatic hydrolysis of quinapril to quinaprilat is the principal metabolic pathway, metabolism to other compounds is not extensive. drugbank.comnih.govnih.gov Preclinical studies have identified minor, inactive metabolites. The formation of these metabolites involves two key steps. First, quinapril can undergo dehydration to form an inactive diketopiperazine metabolite, known as PD109488. drugbank.com Subsequently, this metabolite can be further metabolized through O-deethylation to form another inactive compound, PD113413. drugbank.com These minor metabolites represent a minimal pathway for quinapril disposition, with each accounting for only a small fraction of the total administered dose recovered in excretion studies. drugbank.com

Role of Hepatic Esterases in Quinaprilat Production

Quinapril is an ethyl ester prodrug that requires bioactivation through hydrolysis to form its pharmacologically active diacid metabolite, quinaprilat. nih.govdrugbank.com This conversion is a critical step in its mechanism of action. Preclinical and in vitro studies have established that this hydrolytic activation is primarily catalyzed by carboxylesterase 1 (CES1). semanticscholar.orgmdpi.com CES1 is a key phase I drug-metabolizing enzyme that is abundantly expressed in the liver, which is the principal site for the conversion of quinapril to quinaprilat following oral administration. semanticscholar.orgucl.ac.uk The enzymatic action of hepatic CES1 efficiently cleaves the ester group of quinapril, leading to the rapid formation of the active quinaprilat. ucl.ac.uk

Elimination and Excretion Mechanisms of Quinaprilat

The elimination of quinaprilat from the body is predominantly handled by the renal system. Preclinical investigations have detailed the specific pathways and kinetics of its excretion.

Renal Excretion Pathways and Clearance in Pre-clinical Models

Quinaprilat is eliminated primarily through renal excretion. drugbank.com Studies utilizing isolated perfused rat kidney models have provided significant insights into the specific mechanisms of its renal handling. These experiments demonstrate that the elimination of quinaprilat involves a net secretion process. researchgate.net

The clearance ratio of quinaprilat (urinary clearance divided by the fraction of unbound drug in perfusate and the glomerular filtration rate) in the isolated perfused rat kidney model was found to be 3.85. researchgate.net A ratio greater than one indicates that, in addition to glomerular filtration, the compound undergoes active tubular secretion. Further investigations using classic inhibitors of renal transport systems have shown that the clearance of quinaprilat is significantly reduced by organic acids like probenecid, but not by organic bases. researchgate.net This indicates that the organic anionic secretory system in the renal proximal tubules is the primary mechanism for the active transport and subsequent secretion of quinaprilat into the urine. researchgate.net

Interactive Table: Renal Clearance of Quinaprilat in a Pre-clinical Rat Model

ParameterValueSpeciesModel
Clearance Ratio3.85RatIsolated Perfused Kidney

Characterization of Elimination Half-Life in Various Animal Species

The elimination half-life of quinaprilat has been characterized in several animal species. A consistent finding across preclinical models, including rats, dogs, and monkeys, is that the plasma concentration-time profiles of radiolabeled compound exhibit a polyexponential decay. drugbank.comnih.gov This is characterized by an initial, relatively short elimination phase followed by a prolonged terminal phase at low concentrations. drugbank.comnih.gov

While the initial elimination half-life is generally reported to be around 2 to 2.3 hours, specific values have been determined in various animal models. drugbank.com For instance, a study in healthy mature horses following intravenous administration of quinapril reported a mean terminal half-life for quinaprilat of 1.734 hours. nih.gov This biphasic elimination is attributed to the high-affinity binding of quinaprilat to angiotensin-converting enzyme (ACE) in tissues, from which it dissociates slowly.

Interactive Table: Elimination Half-Life of Quinaprilat in Pre-clinical Species

SpeciesElimination Half-Life (t½)Notes
General (Rat, Dog, Monkey)~2-2.3 hours (initial phase)Characterized by a prolonged terminal phase. drugbank.comnih.govdrugbank.com
Horse1.734 hours (terminal phase)Following intravenous administration. nih.gov

Molecular and Mechanistic Drug Drug Interaction Research

Impact of Concomitant Agents on Quinaprilat (B1678679) Pharmacokinetics

The pharmacokinetic profile of quinaprilat, including its absorption, metabolism, and transport, can be altered by the presence of other drugs.

Absorption Interference Mechanisms (e.g., Metal Ion Complexation)

The absorption of quinapril (B1585795), the prodrug of quinaprilat, can be affected by concomitant agents. Notably, the presence of metal ions can interfere with the absorption of quinapril. Simultaneous administration of tetracycline (B611298) with quinapril has been shown to reduce the absorption of tetracycline by approximately 28% to 37%. This interaction is possibly attributed to the high magnesium content in quinapril tablets, which can form complexes with tetracycline, thereby reducing its absorption fda.govdrugs.comnih.gov. While this interaction primarily affects tetracycline absorption, it highlights the potential for metal ion complexation to impact the absorption of quinapril or other co-administered drugs when present in the formulation. Divalent metal ions like Ca²⁺, Mg²⁺, and Fe²⁺ are known to form complexes with various drugs, leading to reduced absorption expertisecia.com.

Metabolism Pathway Modulation by Other Compounds

Quinapril is primarily metabolized in the liver via hydrolysis to its major active metabolite, quinaprilat fda.govmims.com. This de-esterification process is dependent on hepatic esterases medsinfo.com.au. While quinaprilat itself is the active form and does not undergo extensive further metabolism to active compounds, impaired hepatic function can reduce the conversion of quinapril to quinaprilat, potentially leading to reduced efficacy medsinfo.com.au. Drug interactions affecting hepatic esterase activity could theoretically impact the rate and extent of quinaprilat formation from quinapril. However, specific examples of other compounds significantly modulating the metabolism of quinapril to quinaprilat through enzyme inhibition or induction were not prominently detailed in the search results. Quinaprilat is eliminated primarily by renal excretion fda.govdrugs.com.

Transport Protein Inhibition Affecting Quinaprilat Disposition (e.g., Organic Anion Transporter Inhibition)

Renal transporters play a significant role in the elimination of quinaprilat. Organic Anion Transporters (OATs), particularly OAT3 (SLC22A8), are involved in the renal secretion of quinaprilat nih.govamazonaws.commdpi.comnih.gov. Studies have demonstrated that quinaprilat is a substrate for OAT3 nih.govamazonaws.comnih.gov.

Inhibition of OAT3 by other compounds can reduce the renal excretion of quinaprilat, leading to increased plasma concentrations. For example, gemcabene (B1671421) and its major metabolite, gemcabene acylglucuronide, have been shown to inhibit the uptake of quinaprilat by human and rat OAT3 in in vitro studies nih.gov. Co-administration of quinapril with gemcabene in rats resulted in a decrease in the urinary excretion of quinaprilat and an increase in its AUC, suggesting that this interaction at the level of OAT3 contributes to altered quinaprilat pharmacokinetics nih.gov. Other drugs, such as benzbromarone (B1666195) and diclofenac, have also been identified as inhibitors of OAT3-mediated transport of other ACE inhibitors like enalaprilat, highlighting the potential for similar interactions with quinaprilat nih.govresearchgate.net.

The following table summarizes the effect of gemcabene on quinaprilat pharmacokinetics in rats:

Concomitant AgentEffect on Quinaprilat Urinary ExcretionEffect on Quinaprilat AUC₀₋₂₄hProposed MechanismReference
GemcabeneDecreased by 40%Increased by 53%Inhibition of OAT3-mediated uptake nih.gov

Quinaprilat's Influence on Pharmacokinetics of Other Compounds in Pre-clinical Systems

Pre-clinical studies have investigated the potential of quinapril to influence the pharmacokinetics of other drugs. While the focus is often on quinapril as the administered compound, its rapid conversion to quinaprilat means that any observed effects may be mediated by the active metabolite.

One notable interaction observed in pre-clinical and clinical settings is the potential for quinapril (and thus likely quinaprilat) to affect the absorption of tetracycline due to the magnesium content in quinapril formulations fda.govdrugs.comnih.gov. This is an example of quinapril indirectly influencing the pharmacokinetics of another drug through a physico-chemical interaction rather than a direct metabolic or transporter-mediated effect of quinaprilat itself.

Studies have also examined the co-administration of quinapril with other cardiovascular medications in pre-clinical models. For instance, pre-clinical reviews of quinapril's pharmacology and pharmacokinetics have noted its interaction profile with various agents nih.gov. However, specific detailed findings on quinaprilat's direct influence on the metabolism or transport of a wide range of other compounds in pre-clinical systems were not extensively available in the provided search results. Research often focuses on how other drugs affect quinapril/quinaprilat rather than the reverse.

Theoretical Considerations for Drug Interaction Predictions in Polypharmacy Regimens

Polypharmacy, the use of multiple medications, significantly increases the risk of drug-drug interactions jmhsr.commdpi.comacademicmed.orgsemanticscholar.orgfrontiersin.org. Predicting these interactions, particularly in complex regimens involving quinaprilat, requires considering multiple theoretical aspects:

Pharmacokinetic Interactions: These involve alterations in the absorption, distribution, metabolism, and excretion (ADME) of drugs. For quinaprilat, key considerations include potential interference with absorption (e.g., metal chelation), modulation of the hepatic conversion of quinapril to quinaprilat, and inhibition or induction of transporters responsible for quinaprilat's renal elimination, such as OAT3 nih.govamazonaws.commdpi.comnih.gov.

Pharmacodynamic Interactions: These occur when drugs have additive, synergistic, or antagonistic effects at their sites of action. While outside the strict scope of pharmacokinetics, understanding the pharmacodynamic profile of quinaprilat (ACE inhibition) is essential for predicting potential interactions with other agents affecting blood pressure or the renin-angiotensin-aldosterone system.

Transporter-Mediated Interactions: As quinaprilat is a substrate for transporters like OAT3, co-administration with other drugs that are substrates or inhibitors of the same transporter can lead to competitive inhibition, affecting the renal clearance of quinaprilat or the co-administered drug nih.govamazonaws.commdpi.comnih.govresearchgate.net. Predicting these interactions requires knowledge of substrate specificity and inhibitor potency (e.g., IC₅₀ values) for relevant transporters.

Metabolic Interactions: While quinaprilat itself is not extensively metabolized, the formation of quinaprilat from quinapril relies on hepatic esterases. Interactions affecting these enzymes could alter quinaprilat exposure medsinfo.com.au.

Physico-chemical Interactions: Interactions like the chelation of metal ions by components in quinapril formulations, affecting the absorption of co-administered drugs like tetracycline, highlight the importance of considering the chemical properties of the drugs and formulation components fda.govdrugs.comnih.gov.

Patient Factors: Individual patient characteristics, such as renal function, hepatic function, age, and genetic polymorphisms in drug-metabolizing enzymes or transporters, can influence the likelihood and severity of drug interactions pfizermedicalinformation.comdrugs.commedsinfo.com.aujmhsr.commdpi.comsemanticscholar.orgfrontiersin.org. Impaired renal function, for instance, significantly reduces quinaprilat elimination pfizermedicalinformation.comdrugs.com.

Predictive models for drug interactions often integrate in vitro data (e.g., transporter inhibition Ki or IC₅₀ values, enzyme kinetic data) with in vivo pharmacokinetic data and physiologically based pharmacokinetic (PBPK) modeling to simulate drug concentration-time profiles under different co-administration scenarios. However, the complexity of polypharmacy regimens and inter-patient variability pose significant challenges to accurate prediction jmhsr.comsemanticscholar.org.

Advanced Pre Clinical Research Models and Methodologies

In Vitro Experimental Systems for Angiotensin-Converting Enzyme Inhibition Assessment

In vitro studies are fundamental for characterizing the direct inhibitory activity of Quinaprilat (B1678679) on the ACE enzyme and exploring its effects at the cellular and tissue levels.

Isolated enzyme assays are a cornerstone for determining the potency and kinetic profile of Quinaprilat as an ACE inhibitor. These assays typically involve incubating purified ACE enzyme with a specific substrate, such as angiotensin I, and measuring the rate of product formation in the presence of varying concentrations of Quinaprilat. This allows for the determination of key kinetic parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Research indicates that Quinaprilat is a highly potent ACE inhibitor with IC50 values in the nanomolar range. researchgate.net In vitro binding assays utilizing human endothelial ACE have demonstrated a high binding affinity of Quinaprilat for the enzyme, assessed by its ability to displace radiolabeled inhibitors from ACE binding sites. researchgate.net

Cell culture models, particularly those employing endothelial cells (ECs), are valuable for investigating the effects of Quinaprilat on cellular ACE activity and downstream signaling pathways in a more biologically relevant context than isolated enzyme assays. Human umbilical vein endothelial cells (HUVECs) are frequently used in these studies. researchgate.netnih.gov These models enable researchers to evaluate how Quinaprilat influences ACE activity within a cellular environment and its impact on signaling cascades related to the renin-angiotensin system and kinins. Studies have shown that Quinaprilat treatment can reduce the activation of NF-κB and the production of certain cytokines and adhesion molecules in ECs exposed to inflammatory stimuli. jst.go.jp This effect is thought to be mediated by an increase in nitric oxide (NO) production resulting from the accumulation of bradykinin (B550075) due to ACE inhibition. jst.go.jp Cell culture models also permit the investigation of Quinaprilat's influence on endothelial function, including fibrinolytic activity and oxidative stress. nih.gov

Organ bath studies using isolated vascular tissues, such as aortic rings or mesenteric arteries, are employed to assess the functional consequences of Quinaprilat-mediated ACE inhibition on vascular tone and reactivity. nih.govbioline.org.br In this technique, segments of blood vessels are mounted in an organ bath containing a physiological solution, allowing for the measurement of isometric tension. bioline.org.br Vessels are often preconstricted with vasoconstrictors like phenylephrine (B352888) or angiotensin II, and the relaxant effects of Quinaprilat are then observed. bioline.org.br These studies help determine whether Quinaprilat induces vasodilation directly or indirectly through mechanisms such as potentiating the effects of bradykinin or increasing NO bioavailability. nih.govahajournals.org For example, studies in isolated porcine coronary arteries have demonstrated that Quinaprilat potentiates bradykinin-induced relaxation. nih.gov Furthermore, research in human forearm arteries using plethysmography has indicated that Quinaprilat can induce vasodilation mediated by nitric oxide. ahajournals.orgnih.gov

In Vivo Animal Models for Pharmacodynamic Evaluation of Quinaprilat

In vivo animal models are critical for evaluating the systemic pharmacodynamic effects of Quinaprilat, including its impact on blood pressure, hemodynamics, and tissue-specific ACE inhibition within a living organism.

Rodent models, particularly various strains of rats, are extensively used to investigate the in vivo effects of Quinaprilat on the renin-angiotensin system and blood pressure regulation. Different models of hypertension, such as spontaneously hypertensive rats (SHRs) and models involving renal artery stenosis (e.g., one-kidney, one-clip), are utilized to assess the antihypertensive efficacy of ACE inhibitors like Quinaprilat (administered as the prodrug quinapril). nih.govnih.gov Studies in SHRs have shown that quinapril (B1585795) can prevent or attenuate the development of hypertension and limit the increase in vascular resistance. nih.govnih.gov Rodent models are also employed to study the inhibition of tissue ACE activity by Quinaprilat in organs such as the heart and lungs. nih.gov Research has demonstrated that Quinaprilat effectively inhibits cardiac and pulmonary ACE activity in rats following oral administration of quinapril. nih.gov Furthermore, rodent models are used to investigate the effects of Quinaprilat on vascular and cardiac remodeling associated with hypertensive states. nih.gov

Canine models are valuable for conducting more comprehensive hemodynamic assessments and studying integrated cardiovascular responses to Quinaprilat, often providing data with higher translational relevance to humans compared to rodent models. nih.govfrontiersin.org Canine models of hypertension or heart failure can be used to evaluate the effects of Quinaprilat on key hemodynamic parameters, including blood pressure, heart rate, cardiac output, and systemic vascular resistance. nih.govnih.gov Studies in diuretic-treated dogs have shown that quinapril can effectively lower blood pressure. nih.gov While detailed published hemodynamic data specifically for Quinaprilat in canine models within the scope of the provided search results is limited compared to some other ACE inhibitors nih.gov, canine models are generally employed in the preclinical evaluation of cardiovascular drugs affecting the renin-angiotensin system to gain insights into their systemic hemodynamic effects. frontiersin.org

Specialized Animal Models for Cardiovascular Remodeling Studies (e.g., cardiomyopathic hamsters)

Specialized animal models are crucial for investigating the effects of compounds like quinaprilat HCl on cardiovascular remodeling. The CHF 146 cardiomyopathic (CM) hamster is an idiopathic model of congestive heart failure that has been utilized in such research nih.gov.

Studies using cardiomyopathic hamsters have provided insights into the potential of quinapril (and thus its active metabolite, quinaprilat) to influence the progression of left ventricular failure and improve survival nih.govnih.gov. In untreated CM hamsters, a progressive deterioration of in vitro left ventricular performance is observed with increasing age, typically beginning around 180 days nih.gov. This decline is accompanied by decreased coronary flow and increased left ventricular volume nih.gov.

Chronic quinapril therapy in these hamsters has demonstrated cardioprotective effects nih.gov. Administration of quinapril from 180 to 300 days of age prevented the decline in in vitro left ventricular contractile performance and coronary flow. It also reduced the age-dependent increases in left ventricular volume nih.gov.

Furthermore, studies in CM hamsters have assessed the impact of quinapril on survival. In a survival protocol where CM hamsters were treated with quinapril (100 mg/kg/day) from 180 to 522 days of age, a significant increase in median survival time was observed compared to vehicle-treated hamsters nih.gov. During the initial 210 days of this treatment period, a substantially lower percentage of quinapril-treated hamsters died compared to the vehicle group nih.gov.

These findings suggest that quinapril, acting via quinaprilat, can retard the temporal progression of left ventricular failure and increase survival in this specific cardiomyopathic hamster model nih.govnih.gov.

Data from a survival study in CHF 146 cardiomyopathic hamsters is summarized below:

Treatment GroupTreatment Duration (Days)Daily Dose (mg/kg/day)Percentage of Hamsters Died (Days 180-390) nih.govMedian Survival Time Increase (Days) nih.gov
Vehicle180-522078.3%-
Quinapril180-52210027.7%112 (32.9%)

Other animal models have also been used in pre-clinical research involving quinaprilat. For example, studies in rats with myocardial infarction induced by coronary artery ligation have shown that quinaprilat infusion increased total body vascular compliance and decreased extrapolated unstressed circulating volume, suggesting a potential for venodilation and reduction in cardiac preload in this model nih.gov. ACE inhibitors, including the active metabolite of quinapril, have also been shown to attenuate the rise in cardiac cytokine expression in rat models of congestive heart failure following myocardial infarction, suggesting a mechanism beyond hemodynamic effects nih.gov.

Analytical Sciences and Impurity Profiling of Quinaprilat

Chromatographic Separation Techniques for Quinaprilat (B1678679) and its Related Substances

Chromatography is the cornerstone for separating Quinaprilat from its parent drug, potential impurities, and degradation products. The polarity and structural characteristics of Quinaprilat necessitate versatile chromatographic approaches for effective resolution and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the routine quantification of Quinaprilat in various matrices, including plasma and urine. nih.govoup.com Method development focuses on optimizing stationary phases, mobile phases, and detection parameters to achieve sensitivity, specificity, and rapid analysis times.

Reversed-phase HPLC is the most common approach. nih.gov A key aspect of method development is the selection of an appropriate column and mobile phase to achieve adequate separation from Quinapril (B1585795) and other related compounds. C8 and C18 columns are frequently utilized due to their hydrophobic stationary phases which interact effectively with the nonpolar regions of the Quinaprilat molecule. nih.govoup.comresearchgate.net

The composition of the mobile phase is critical for achieving optimal separation. Typically, a mixture of an aqueous buffer and an organic modifier is used. For instance, a mobile phase consisting of acetonitrile (B52724) and a tetrabutyl ammonium (B1175870) hydrogensulfate buffer (10 mM, pH 7) has been successfully used for the elution of Quinaprilat. nih.gov In another method, a mixture of 1-propanol–acetonitrile–10mM phosphoric acid (20:15:78) was selected as the optimal mobile phase for separating Quinapril and Quinaprilat. oup.com The flow rate is generally maintained around 1.0 mL/min. oup.comingentaconnect.com

Detection is commonly performed using a UV detector. The wavelength is selected based on the maximum absorbance of Quinaprilat to ensure high sensitivity. Wavelengths of 206 nm and 215 nm have been reported as effective for its detection. nih.govoup.com Validation of these HPLC methods demonstrates their reliability, with linearity typically observed over a wide concentration range. For example, one method showed linearity for Quinaprilat from 20 to 1,000 ng/mL with a limit of quantification (LOQ) of 20 ng/mL. nih.govingentaconnect.com

ParameterMethod 1Method 2
Column C18 SymmetryC8
Mobile Phase Acetonitrile : 10 mM Tetrabutyl ammonium hydrogensulfate (pH 7) (75:25, v/v)1-propanol : Acetonitrile : 10mM Phosphoric Acid (20:15:78, v/v/v)
Detection Wavelength 215 nm206 nm
Linearity Range 20 - 1,000 ng/mLNot Specified
Limit of Quantification (LOQ) 20 ng/mL50 ng/mL (in urine)
Recovery >80%>80%

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and selectivity for the analysis of Quinaprilat, making them indispensable for bioanalytical studies where concentrations are often very low. rsc.org These methods combine the powerful separation capabilities of HPLC with the precise mass identification of mass spectrometry. nih.govnih.gov

For LC-MS/MS analysis, a triple-quadrupole mass spectrometer is commonly used, often coupled with an electrospray ionization (ESI) source operating in positive ion mode. nih.govnih.gov The quantification is typically performed in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov This technique is robust, precise, and accurate for quantifying Quinaprilat in complex biological matrices like human plasma. nih.gov

Method development involves optimizing both the chromatographic separation and the mass spectrometric parameters. A gradient elution using a C18 column with a mobile phase consisting of an acetonitrile/methanol mixture and a buffer is a common setup. nih.gov Sample preparation often involves a simple protein precipitation step. nih.govresearchgate.net Validated methods have demonstrated low limits of quantification, for instance, 10 ng/mL for Quinaprilat in plasma, with intra- and inter-day variability below 15%. nih.gov

ParameterLC-MS/MS Method Details
Chromatography Gradient elution liquid chromatography
Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Detection Triple-quadrupole tandem mass spectrometer
Detection Mode Multiple Reaction Monitoring (MRM)
Linearity Range 10.012 - 1000 ng/mL (in plasma)
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra- and Inter-day Precision < 10.0%
Recovery 62.6%

High-Performance Thin Layer Chromatography (HPTLC) serves as a viable alternative to HPLC for the quantification of quinapril and its related substances. This planar chromatographic technique is valued for its simplicity, cost-effectiveness, and ability to analyze multiple samples simultaneously.

In a typical HPTLC method, separation is achieved on aluminum-backed silica (B1680970) gel 60 F₂₅₄ plates. nih.gov The development of the chromatogram is carried out in a twin-trough chamber that has been pre-saturated with the vapors of the mobile phase. A solvent system such as ethyl acetate: acetone: acetic acid (6.5: 3: 0.5 v/v/v) has been shown to effectively separate quinapril from other compounds. nih.gov

After development, the plates are dried, and quantification is performed using a densitometric scanner. For quinapril and its chromophoric related substances like Quinaprilat, scanning is often done in the UV range, for example at 208 nm. nih.gov The method can be validated according to ICH guidelines to ensure its accuracy and precision for use in pharmaceutical formulations. nih.gov The retention factor (Rf) is a key parameter in HPTLC, with a reported Rf value of 0.51 for quinapril hydrochloride in one study. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are essential for both the quantitative analysis and the definitive structural confirmation of Quinaprilat HCl. These methods provide information based on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method used for the quantitative analysis of Quinaprilat. iajps.compnrjournal.com The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. ugm.ac.id The presence of a chromophore in the Quinaprilat structure allows it to absorb light in the UV region.

The wavelength of maximum absorbance (λmax) is a critical parameter. For quinapril hydrochloride, the parent compound of Quinaprilat, the λmax has been observed at approximately 207 nm in an acidic medium (1N HCl) and 222 nm in a basic medium (1N NaOH). researchgate.net Since Quinaprilat shares the same core chromophoric structure, its UV absorption characteristics are very similar. In HPLC applications, detection wavelengths of 206 nm, 215 nm, and 239 nm have been effectively used for quantification, indicating significant absorbance in this region of the UV spectrum. nih.govoup.comjetir.org

Difference spectrophotometry has also been developed for the estimation of the bulk drug, demonstrating linearity in the concentration range of 2-10 µg/ml. researchgate.net The versatility and simplicity of UV-Vis spectrophotometry make it a valuable tool for routine quality control assays. ugm.ac.id

Conditionλmax (for Quinapril HCl)
Acidic Medium (1N HCl)207 nm
Basic Medium (1N NaOH)222 nm
HPLC Detection206 nm, 215 nm

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of Quinaprilat. jchps.com It provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the confirmation of its chemical structure and stereochemistry. core.ac.uk

A notable structural feature of Quinaprilat is the presence of an amide bond, which can lead to rotational isomerism (cis and trans conformers). This phenomenon can cause peak broadening or splitting in chromatographic and spectroscopic analyses. researchgate.net Advanced NMR studies, including one-dimensional (¹H, ¹³C) and two-dimensional experiments (COSY, HMBC, HSQC, ROESY), have been conducted to confirm the existence of these two conformers. researchgate.net

¹H NMR provides information about the chemical environment of each proton in the molecule. jchps.com ¹³C NMR identifies all the unique carbon atoms. 2D NMR techniques establish connectivity:

COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. core.ac.uk

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides information about which protons are close in space, helping to define the stereochemistry and identify the predominant isomeric form.

These comprehensive NMR analyses allow for the complete assignment of all proton and carbon signals, confirming the structural integrity of Quinaprilat and characterizing its conformational behavior in solution. researchgate.net

Mass Spectrometry (MS) for Impurity Identification and Molecular Structure Confirmation

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), serves as a pivotal technique for the structural elucidation and impurity profiling of this compound. This powerful combination allows for the separation of Quinaprilat from its parent compound, Quinapril, other metabolites, and potential impurities, followed by high-sensitivity detection and structural confirmation.

Techniques such as electrospray ionization (ESI) are commonly employed, typically in the positive ion mode, to generate protonated molecular ions of Quinaprilat and its related substances. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) is then used for structural confirmation. By selecting the precursor ion (the molecular ion of Quinaprilat or a suspected impurity) and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is produced. This fragmentation signature provides definitive structural information, confirming the identity of the molecule. clariant.com The multiple reaction monitoring (MRM) mode is frequently utilized for both quantification and structural confirmation of target compounds in complex matrices like human plasma. nih.gov

For impurity profiling, high-resolution accurate mass spectrometry (HRAM) systems like Quadrupole Time-of-Flight (Q-TOF) are invaluable. hpst.czalmacgroup.com These instruments provide sub-ppm mass accuracy, enabling the generation of molecular formulas for unknown impurities with high confidence. hpst.cz Software algorithms such as Molecular Feature Extraction (MFE) and Molecular Formula Generation (MFG) process the complex data to detect and identify potential impurities, even at trace levels. hpst.czalmacgroup.com This approach is critical for identifying process-related impurities and degradation products, ensuring the quality and safety of the active pharmaceutical ingredient (API). almacgroup.comnih.gov For instance, UPLC-MS/MS analysis has been used to identify Quinaprilat as a related substance in the analysis of its parent drug, Quinapril. researchgate.net

Degradation Product Analysis and Stability-Indicating Methods for Quinaprilat

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active ingredient free from interference from degradation products, process impurities, or excipients. youtube.com The development of such methods for Quinaprilat is crucial for assessing the stability of the drug substance and its formulations.

To develop a SIM, forced degradation or stress studies are conducted according to ICH guidelines. asianpubs.orgeurekaselect.com These studies involve subjecting Quinaprilat or its parent drug to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. researchgate.netresearchgate.net The goal is to achieve partial degradation of the main compound to ensure that the resulting degradants can be adequately separated and detected. asianpubs.org

Chromatographic techniques, particularly LC-MS/MS, are then used to separate the drug from its degradation by-products. researchgate.netsemanticscholar.org The mass spectrometer helps in the identification and structural elucidation of these newly formed compounds. researchgate.net Studies on Quinapril have identified key degradation products, including Quinaprilat itself (via hydrolysis of the ethyl ester) and diketopiperazine metabolites. researchgate.netnih.govresearchgate.net The validated SIM can then be used in formal stability studies to monitor the purity and shelf-life of Quinaprilat-containing products.

Stress ConditionObserved Degradation ProductsAnalytical TechniqueSource
Hydrolysis (Acidic, Neutral, Alkaline)Quinaprilat, Diketopiperazine derivativesUPLC-DAD, UPLC-MS/MS researchgate.netsemanticscholar.org
OxidationUnspecified degradation productsLC researchgate.net
ThermalUnspecified degradation productsLC researchgate.net
PhotolyticUnspecified degradation productsLC researchgate.net

Forced Degradation Studies and Pathway Elucidation

Forced degradation, or stress testing, involves subjecting this compound to a variety of harsh conditions that are more severe than those it would typically encounter during storage and handling. nih.gov These studies are designed to accelerate the degradation process, allowing for the rapid identification of potential degradation products and the elucidation of the chemical pathways through which they are formed. ajpsonline.com The conditions typically employed in such studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), include exposure to acid, base, oxidation, heat, and light. asianpubs.org

While much of the available literature focuses on the degradation of the prodrug Quinapril, the pathways leading to the degradation of its active metabolite, Quinaprilat, can be inferred and have been studied. The primary degradation pathways for ACE inhibitors like Quinaprilat often involve hydrolysis and intramolecular cyclization. researchgate.net

Under hydrolytic conditions, particularly in the presence of humidity and elevated temperatures, Quinaprilat can undergo further degradation. researchgate.net One of the key degradation pathways is intramolecular cyclization. This reaction involves the formation of a six-membered ring, leading to a diketopiperazine (DKP) derivative. Specifically, studies on Quinapril hydrochloride have identified the formation of a Quinaprilat DKP derivative as a significant degradation product. researchgate.net This cyclization is a common degradation pathway for dipeptide-like structures such as Quinaprilat.

Another potential degradation pathway is the hydrolysis of the amide bond, although this is generally less favored than the cyclization reaction under most stress conditions. The stability of Quinaprilat, like other ACE inhibitors, is significantly influenced by pH, temperature, and the presence of moisture. researchgate.net

The table below summarizes the typical stress conditions applied in forced degradation studies.

Stress ConditionAgent/MethodPurpose
Acid Hydrolysis Typically 0.1 M HClTo investigate degradation in an acidic environment.
Base Hydrolysis Typically 0.1 M NaOHTo investigate degradation in an alkaline environment.
Oxidation Hydrogen Peroxide (e.g., 3-30%)To assess susceptibility to oxidative degradation.
Thermal Degradation Dry heat (e.g., 60-80°C)To evaluate the effect of temperature on stability.
Photodegradation Exposure to UV and/or visible lightTo determine light sensitivity and potential for photolytic degradation. researchgate.netpharmaguideline.com

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are paramount for ensuring the safety and quality of a drug substance. Modern analytical techniques are employed to separate, identify, and quantify these impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used for the separation of Quinaprilat from its degradation products. jetir.orgresearchgate.net The development of a stability-indicating analytical method is crucial, which is a method capable of distinguishing the intact active pharmaceutical ingredient (API) from its degradation products. researchgate.net

For the structural elucidation of the identified impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. nih.gov LC-MS provides molecular weight information and fragmentation patterns of the impurities, which helps in determining their chemical structures.

Based on studies of Quinapril and related ACE inhibitors, the primary degradation product of Quinaprilat identified under forced degradation conditions is its diketopiperazine derivative.

Quinaprilat Diketopiperazine (DKP) Derivative: This compound is formed through an intramolecular cyclization reaction. The formation of this DKP derivative is a significant degradation pathway, particularly under thermal and hydrolytic stress. researchgate.net

The table below details the known degradation product of Quinaprilat.

Degradation Product NameFormation PathwayStress Conditions
Quinaprilat Diketopiperazine (DKP) DerivativeIntramolecular CyclizationThermal, Hydrolytic (Acidic/Basic conditions)

The comprehensive impurity profiling of this compound through these analytical and forced degradation studies is an essential component of its pharmaceutical development and quality control, ensuring that any potential impurities are identified, quantified, and controlled within acceptable limits.

Novel Formulation Strategies and Drug Delivery System Research for Quinaprilat

Design Principles for Sustained and Controlled Release of Quinaprilat (B1678679)

Sustained and controlled release formulations aim to maintain consistent plasma drug levels over an extended period, reducing the frequency of administration and potentially improving efficacy and patient compliance core.ac.ukijptjournal.com. For quinapril (B1585795) HCl, which has a relatively short biological half-life of about 2 hours (though quinaprilat has a prolonged terminal phase of 25 hours), sustained release is a desirable objective core.ac.ukbiomedpharmajournal.orgresearchgate.net.

Design principles for sustained and controlled release of quinapril (as a prodrug to quinaprilat) often involve incorporating the drug into matrix systems using hydrophilic polymers. These polymers swell upon contact with gastrointestinal fluid, forming a gel layer that controls the rate of drug diffusion and erosion of the matrix core.ac.ukijptjournal.com. Various grades and concentrations of polymers like Hydroxypropyl methylcellulose (B11928114) (HPMC) (e.g., HPMC K4M, K15M, K100M), carbopol, xanthan gum, and guar (B607891) gum have been investigated for their ability to retard quinapril HCl release researchgate.netijptjournal.comresearchgate.netthepharmajournal.comthepharmajournal.comijerm.com.

Studies have shown that the type and concentration of the polymer significantly influence the drug release profile researchgate.netijptjournal.comresearchgate.netthepharmajournal.com. Higher concentrations of certain polymers, such as HPMC K4M, can lead to slower drug release researchgate.net. Combinations of polymers have also been explored to achieve desired release kinetics ijptjournal.comresearchgate.netthepharmajournal.com. For instance, formulations combining xanthan gum and guar gum have demonstrated sustained release of quinapril HCl over 12 hours, following zero-order kinetics and a Higuchi diffusion mechanism ijptjournal.comresearchgate.netthepharmajournal.comthepharmajournal.com.

Data from research on sustained-release matrix tablets of quinapril HCl using different polymers illustrate these principles.

FormulationPolymers UsedDrug Release at 12 hours (%)Release KineticsDiffusion Mechanism
F6Xanthan Gum & Guar Gum99.636Zero OrderHiguchi Diffusion
F8HPMC K100M & Guar Gum96.03Zero OrderHiguchi Diffusion
F1-F5, F7, F10HPMC, Guar Gum, Xanthan Gum, Carbopol (alone)< 98.561 (at 12 hrs)Not specifiedNot specified
F8, F9HPMC, Carbopol, Xanthan Gum (combinations)98.977 - 99.146 (at 11 hrs)Not specifiedNot specified

These findings highlight how polymer selection and concentration are critical design parameters for achieving sustained release of quinapril HCl.

Theoretical Development of Gastroretentive Systems for Enhanced Bioavailability of Quinapril (as prodrug to quinaprilat)

Gastroretentive drug delivery systems (GRDDS) are designed to remain in the stomach for a prolonged period, offering potential benefits for drugs absorbed in the upper gastrointestinal tract or those with a narrow absorption window. For quinapril HCl, which is absorbed in the upper GI tract, GRDDS can potentially improve bioavailability by increasing the gastric residence time and maximizing drug release at the absorption site core.ac.ukbiomedpharmajournal.orgpen2print.org.

Theoretical development of GRDDS for quinapril HCl often focuses on floating systems, which have a bulk density lower than gastric fluid, allowing them to float in the stomach and avoid premature emptying core.ac.ukbiomedpharmajournal.orgpen2print.org. These systems typically utilize gas-generating agents (like sodium bicarbonate) in combination with swellable polymers ijptjournal.comresearchgate.net. Upon contact with gastric acid, the gas-generating agent produces carbon dioxide, which is trapped within the polymer matrix, providing buoyancy ijptjournal.comresearchgate.net.

The design of floating gastroretentive tablets involves optimizing the type and concentration of polymers and gas-generating agents to achieve a satisfactory floating lag time (the time taken to float) and total floating time, along with the desired drug release profile researchgate.netijptjournal.comresearchgate.net. Hydrophilic matrix materials like HPMC are commonly used to provide the matrix structure and control drug release from floating systems core.ac.ukbiomedpharmajournal.orgresearchgate.net.

Research has explored different formulations of floating tablets and microspheres containing quinapril HCl. Studies have evaluated parameters such as in vitro buoyancy, floating lag time, and drug release profiles to assess the effectiveness of these systems biomedpharmajournal.orgresearchgate.netijptjournal.comresearchgate.netpen2print.org. For example, one study on bilayer floating tablets of quinapril HCl reported an optimized formulation with a buoyancy lag time of 17 seconds and a total floating time of 12 hours, demonstrating the feasibility of achieving prolonged gastric retention ijptjournal.comresearchgate.net.

Mucoadhesive microspheres are another type of GRDDS explored for quinapril HCl. These systems adhere to the gastric mucosa, prolonging the residence time and allowing for sustained drug release sciensage.info. Research on mucoadhesive microspheres of quinapril HCl has involved polymers like sodium alginate, chitosan, and guar gum, prepared using techniques like ionic gelation sciensage.info. These microspheres have shown good mucoadhesive properties and sustained drug release over 12 hours in in vitro studies sciensage.info.

Exploration of Advanced Delivery Technologies for Quinaprilat

While direct delivery of quinaprilat has not been widely explored clinically, research into advanced delivery technologies for its prodrug, quinapril, can be relevant for optimizing quinaprilat's activity. Advanced delivery technologies aim to improve drug targeting, reduce degradation, and enhance absorption.

Given that quinapril is converted to quinaprilat in the liver after oral administration core.ac.ukbiomedpharmajournal.orgresearchgate.net, strategies that enhance the oral absorption of quinapril or target its delivery to the liver could potentially influence quinaprilat availability. However, the search results primarily focus on oral sustained/controlled release and gastroretention for quinapril HCl, rather than advanced technologies specifically for quinaprilat delivery.

Some advanced drug delivery concepts mentioned in a broader context include nanocarrier systems for transdermal delivery of antihypertensive drugs and the use of advanced infusion systems neuroactiva.comkaloramainformation.comresearchgate.net. While transdermal delivery of other ACE inhibitors has been investigated using nanocarriers like liposomes and microspheres, specific research on transdermal or other advanced delivery routes for quinaprilat was not prominently found in the search results researchgate.net.

Research has also explored the use of quinaprilat in localized delivery systems, such as quinaprilat-eluting stents, to inhibit tissue growth following stent implantation researchgate.net. This indicates a potential for localized delivery of the active metabolite, although this is a distinct application from systemic drug delivery for hypertension or heart failure.

Material Science Considerations in Quinaprilat Formulation Development Research

Material science plays a crucial role in the research and development of quinaprilat formulations, particularly concerning the properties of excipients used in the prodrug quinapril HCl formulations. The selection of polymers, stabilizers, and other formulation components directly impacts the stability, release characteristics, and bioavailability of the drug product ijptjournal.comresearchgate.netthepharmajournal.comthepharmajournal.comijerm.comsphinxsai.com.

For sustained and controlled release formulations, the hydration, swelling, and erosion properties of hydrophilic polymers like HPMC, carbopol, xanthan gum, and guar gum are critical material science considerations core.ac.ukresearchgate.netijptjournal.comresearchgate.netthepharmajournal.comthepharmajournal.comijerm.com. The molecular weight and viscosity grade of these polymers influence the gel strength and the rate of drug diffusion through the matrix researchgate.netthepharmajournal.com.

In gastroretentive floating systems, the density and gas-generating capabilities of materials are key factors. The choice of gas-generating agents, such as sodium bicarbonate, and the polymers that can trap the generated gas are essential for achieving buoyancy ijptjournal.comresearchgate.net. The interaction between the polymers and gastric fluid, including the rate of swelling and gel formation, also affects the floating behavior and drug release core.ac.ukbiomedpharmajournal.orgpen2print.org.

Material science is also important for addressing stability issues related to quinapril HCl. Quinapril is known to be prone to degradation reactions, including hydrolysis, oxidation, and cyclization to form a diketopiperazine impurity sphinxsai.com. Research has investigated the use of stabilizers, such as magnesium carbonate, in formulations to prevent such degradation and ensure the stability of the active pharmaceutical ingredient sphinxsai.com.

Characterization techniques from material science, such as Fourier transform infrared spectroscopy (FT-IR) and Differential scanning calorimetry (DSC), are employed to study drug-polymer interactions and assess the compatibility of formulation components biomedpharmajournal.orgthepharmajournal.com. These studies help ensure that there are no undesirable interactions between quinapril HCl and the excipients that could affect the drug's stability or release thepharmajournal.com.

Furthermore, the physical properties of powders and granules used in tablet formulations, such as particle size, flow properties (angle of repose, bulk density, tapped density, Carr's index), and compressibility, are material science considerations that affect the manufacturing process and the quality of the final dosage form thepharmajournal.comijerm.com. These properties are influenced by the choice of materials and the granulation method used thepharmajournal.comijerm.com.

Research in material science contributes to understanding how the properties of formulation components influence the performance of quinapril HCl delivery systems, ultimately aiming to optimize the delivery of the active metabolite, quinaprilat.

Emerging Research Areas and Future Directions in Quinaprilat Studies

Systems Biology Approaches to Quinaprilat's Pharmacological Network

Systems biology approaches, including systems pharmacology and network analysis, are becoming integral in modern drug discovery and in understanding the complex interactions of therapeutic compounds within biological systems. researchgate.net Network pharmacology, in particular, moves beyond the traditional "one drug, one target" paradigm to explore the synergistic effects of compounds by analyzing their interactions within biomolecular networks, focusing on holistic "network targets". tsinghua.edu.cn

Applying these approaches to Quinaprilat (B1678679) involves investigating how its inhibition of ACE perturbs interconnected biological pathways and networks. While the primary impact is on the renin-angiotensin-aldosterone system, ACE and the related ACE2 enzyme are involved in various physiological processes and interact with multiple substrates beyond angiotensin I and bradykinin (B550075). researchgate.net Future research could utilize systems biology tools to:

Map the comprehensive network of proteins and metabolites affected by Quinaprilat administration.

Identify potential off-target interactions or effects mediated through interconnected pathways.

Model the dynamic response of the cardiovascular and renal systems to ACE inhibition at a network level.

Predict potential synergistic or antagonistic effects when Quinaprilat is used in combination with other therapeutic agents by analyzing their combined impact on biological networks.

This holistic perspective can provide deeper insights into the full pharmacological profile of Quinaprilat and potentially uncover novel therapeutic opportunities or refine existing treatment strategies.

Proteomic and Metabolomic Profiling in Response to Quinaprilat (Pre-clinical Context)

Proteomic and metabolomic profiling are powerful "omics" technologies that allow for the comprehensive analysis of proteins and small molecules within a biological system, respectively. springernature.com In the preclinical context, these approaches are valuable for understanding the biological response to drug exposure, identifying biomarkers, and elucidating mechanisms of action or toxicity. wuxiapptec.commdpi.com

Preclinical studies involving Quinaprilat could leverage these techniques to:

Proteomic Profiling: Analyze changes in protein expression levels or post-translational modifications in response to Quinaprilat treatment in relevant preclinical models (e.g., animal models of hypertension or heart failure, or in vitro cell systems). This could help identify novel protein targets or pathways modulated by Quinaprilat beyond ACE itself. For instance, proteomic analysis has been used in preclinical studies to study cellular targets of therapeutic agents. nih.gov

Metabolomic Profiling: Characterize alterations in the metabolome induced by Quinaprilat. Metabolomics can reveal perturbations in metabolic pathways and identify specific metabolites whose concentrations change upon treatment. mdpi.com While Quinaprilat itself is a metabolite of quinapril (B1585795), metabolomic studies can explore the broader metabolic signature associated with its pharmacological activity. researchgate.net This can aid in understanding the metabolic consequences of ACE inhibition and potentially identify biomarkers of response or subtle off-target effects. Preclinical metabolomics analysis aims for a comprehensive analysis of small molecules in a biological system. springernature.com

Integrating data from both proteomic and metabolomic profiling can provide a more complete picture of the molecular events triggered by Quinaprilat, offering insights into its preclinical efficacy and potential effects on various biological processes.

Structure-Based Drug Design for Next-Generation Angiotensin-Converting Enzyme Inhibitors Derived from Quinaprilat

Quinaprilat is recognized as a potent ACE inhibitor, and its interaction with the ACE enzyme has been a subject of structural studies. pfizermedicalinformation.comglpbio.com ACE is a zinc metalloproteinase with two distinct domains, N and C, each possessing an active site. researchgate.netnih.gov Quinaprilat, like other ACE inhibitors, binds to the active site of ACE, involving interactions with key residues and coordination with the active site zinc ion. nih.gov

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target enzyme, such as human testis ACE, to design novel inhibitors with improved properties. nih.gov The structural features of existing ACE inhibitors, including Quinaprilat, and their binding modes provide a foundation for designing next-generation compounds. nih.govresearchgate.net

Key areas for SBDD based on Quinaprilat's structure and interaction with ACE include:

Domain Selectivity: Quinaprilat has been shown to be significantly more selective for the C-domain of ACE compared to the N-domain. nih.gov The C-domain is thought to be primarily responsible for blood pressure regulation. nih.gov Future SBDD efforts could aim to design inhibitors with enhanced C-domain selectivity or explore the therapeutic potential of N-domain selective inhibitors, which might have different pharmacological profiles and potentially reduced side effects. researchgate.netnih.gov

Optimizing Binding Interactions: Detailed analysis of how Quinaprilat interacts with the S1, S1', and S2' pockets of the ACE active site can guide the design of new molecules with optimized binding affinity and kinetics. nih.gov

Novel Scaffolds: Using the structural information of ACE and the pharmacophore elements of Quinaprilat (the features essential for binding), researchers can design novel chemical scaffolds that maintain or improve ACE inhibitory activity while potentially offering better pharmacokinetic properties or reduced off-target effects.

SBDD, informed by the molecular details of Quinaprilat's interaction with ACE, holds promise for the rational design of more effective and potentially safer ACE inhibitors.

Exploration of Quinaprilat's Effects on Cellular Signaling Pathways Beyond Canonical Angiotensin-Converting Enzyme Inhibition

While the primary mechanism of Quinaprilat involves inhibiting ACE and modulating the levels of angiotensin II and bradykinin, research is exploring its potential influence on other cellular signaling pathways. pfizermedicalinformation.compfizermedicalinformation.commedchemexpress.com The downstream effects of reduced angiotensin II levels and increased bradykinin levels can extend to various signaling cascades.

Areas of investigation include:

Bradykinin-Mediated Pathways: Although the exact contribution of increased bradykinin levels to the therapeutic effects of ACE inhibitors is still debated, bradykinin is known to exert effects through bradykinin receptors, potentially leading to the activation of downstream signaling pathways, including those involving nitric oxide production, which contributes to vasodilation. pfizermedicalinformation.compfizermedicalinformation.comahajournals.orgpharmgkb.org Studies suggest that bradykinin potentiation by ACE inhibitors like Quinaprilat may involve complex interactions, potentially related to ACE-B2 receptor co-localization. nih.gov

Angiotensin II Downstream Signaling: Angiotensin II signals through its receptors (primarily AT1R), activating various intracellular pathways such as those involving modulation of intracellular calcium, protein kinase C (PKC), and the src kinase family. pharmgkb.org By reducing angiotensin II formation, Quinaprilat can indirectly impact these signaling cascades. Research has shown Quinaprilat can inhibit calcium overload in isolated rat cardiomyocytes, indicating an effect on calcium signaling. glpbio.com

Other Peptides and Pathways: ACE is involved in the metabolism of other peptides besides angiotensin I and bradykinin. For instance, the N-domain of ACE inactivates AcSDKP, a peptide with potential regulatory roles. researchgate.net Quinaprilat's inhibition of ACE could influence the levels of such peptides, potentially affecting downstream signaling pathways.

Non-Canonical ACE/ACEI Effects: Research in specific contexts, such as cancer biology, has explored the impact of ACE inhibitors on pathways like PI3K/AKT, MAPK, and Nodal/Notch4, which are involved in processes like vasculogenic mimicry. frontiersin.org While these findings may be context-dependent, they highlight the potential for ACE inhibitors to influence a broader range of signaling pathways.

Future research aims to delineate the full spectrum of cellular signaling pathways modulated by Quinaprilat, providing a more complete understanding of its pharmacological actions and potential therapeutic implications beyond its well-known effects on blood pressure.

Methodological Advancements in Quinaprilat Research and Analysis

Advancements in analytical methodologies are crucial for the research and development of pharmaceutical compounds like Quinaprilat, enabling accurate identification, quantification, and characterization in various matrices. Over the years, several techniques have been developed and refined for the analysis of Quinapril and its active metabolite, Quinaprilat.

Current and emerging methodological advancements relevant to Quinaprilat research include:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with various detectors including mass spectrometry (MS), remain central to the analysis of Quinaprilat in bulk materials, pharmaceutical formulations, and biological samples like plasma and urine. researchgate.netjetir.orgnih.govtandfonline.comvensel.org Method development and validation efforts continue to improve the sensitivity, specificity, and efficiency of these techniques. researchgate.netjetir.orgvensel.org Hyphenated techniques like LC-MS are particularly valuable for complex sample matrices and impurity profiling. frontiersin.org

Electrophoretic Methods: Capillary Electrophoresis (CE) has also been explored for the determination of Quinapril and Quinaprilat, offering advantages such as rapid separation and low sample consumption. researchgate.netnih.gov Novel CE methodologies, including coupling with sensitive detection methods like electrochemiluminescence (ECL), are active areas of research to enhance detection limits and enable simultaneous determination of the parent drug and its metabolite in biological fluids. researchgate.net

Mass Spectrometry: MS and tandem MS (MS/MS) play a critical role in the identification and quantification of Quinaprilat and its potential metabolites or degradation products. UPLC-MS/MS offers high sensitivity for analysis in biological matrices. researchgate.net Advancements in MS technology contribute to more accurate and comprehensive analysis.

Spectroscopic Methods: While not as commonly used for routine quantification of Quinaprilat, spectroscopic techniques like UV spectrophotometry are employed, often in combination with chromatographic separation. researchgate.netjetir.orgvensel.org Advanced spectroscopic methods could potentially be used for structural characterization or solid-state analysis.

Method Validation: Rigorous method validation according to guidelines (e.g., ICH guidelines) is essential to ensure the reliability and accuracy of analytical methods used in Quinaprilat research and quality control. researchgate.netjetir.orgvensel.org

These ongoing advancements in analytical methodologies facilitate more precise and comprehensive studies of Quinaprilat's pharmacokinetics, metabolism, and stability, supporting both preclinical research and potential future clinical investigations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinaprilat HCl
Reactant of Route 2
Quinaprilat HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.